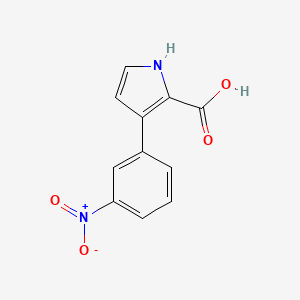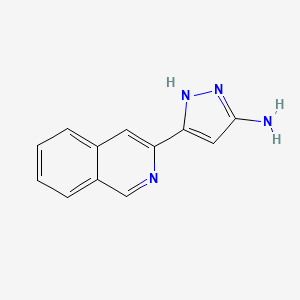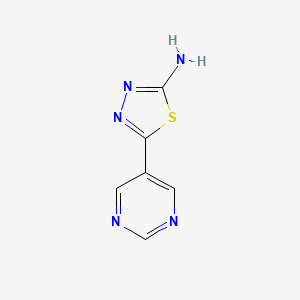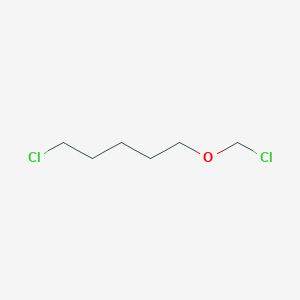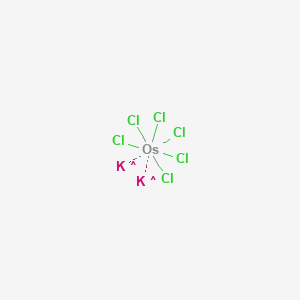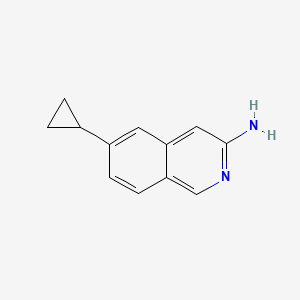![molecular formula C22H14N2 B13706448 1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
1,8-Dihydrocarbazolo[4,3-c]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydrocarbazolo[4,3-c]carbazole is a complex organic compound with the molecular formula C22H14N2. It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties. This compound features a fused tricyclic structure, consisting of two benzene rings and a nitrogen-containing five-membered ring. The compound’s structure is based on the indole framework, with an additional benzene ring fused onto the five-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydrocarbazolo[4,3-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd-catalyzed polycondensation between a 1,8-diiodocarbazole derivative and various bifunctional comonomers . The reaction conditions often include the use of an alkyne spacer to increase the molecular weight of the resulting polymers. The reaction is carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,8-Dihydrocarbazolo[4,3-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
科学的研究の応用
1,8-Dihydrocarbazolo[4,3-c]carbazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,8-Dihydrocarbazolo[4,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .
類似化合物との比較
Similar Compounds
Carbazole: A simpler analog with a similar tricyclic structure but lacking the additional fused benzene ring.
Indolocarbazole: A class of compounds with a similar indole-based structure but with different substitution patterns and functional groups.
Uniqueness
1,8-Dihydrocarbazolo[4,3-c]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties
特性
分子式 |
C22H14N2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
9,21-diazahexacyclo[11.11.0.02,10.03,8.014,22.015,20]tetracosa-1(13),2(10),3,5,7,11,14(22),15,17,19,23-undecaene |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)21-13-9-12-20-22(14(13)10-11-19(21)23-17)16-6-2-4-8-18(16)24-20/h1-12,23-24H |
InChIキー |
AMAYJANOBZCAHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC5=C4C6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


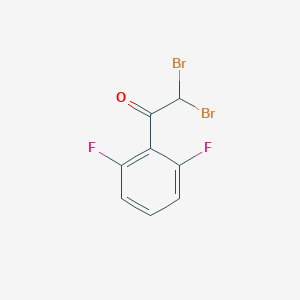
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
